[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465509
InChI: InChI=1S/C16H21ClN2O3/c1-18(11-14-8-5-9-19(14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3
SMILES: CN(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H21ClN2O3
Molecular Weight: 324.80 g/mol

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13465509

Molecular Formula: C16H21ClN2O3

Molecular Weight: 324.80 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C16H21ClN2O3
Molecular Weight 324.80 g/mol
IUPAC Name benzyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C16H21ClN2O3/c1-18(11-14-8-5-9-19(14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3
Standard InChI Key BZYLGQLDCUSRTH-UHFFFAOYSA-N
SMILES CN(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, benzyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate, reflects its intricate structure:

  • A pyrrolidine ring (5-membered nitrogen heterocycle) substituted at the 2-position with a methyl group bearing a carbamate moiety.

  • A chloroacetyl group (-CO-CH2Cl) attached to the pyrrolidine’s nitrogen, introducing electrophilic reactivity.

  • A benzyl ester (-O-CO-OCH2C6H5) providing lipophilicity, which enhances membrane permeability.

Key physicochemical properties include:

PropertyValue
Molecular FormulaC16H21ClN2O3
Molecular Weight324.80 g/mol
XLogP3~2.5 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The chloroacetyl group’s electrophilicity enables covalent interactions with nucleophilic residues (e.g., cysteine thiols), a trait shared with protease inhibitors.

Synthesis and Optimization

Synthetic Route

The synthesis typically follows a multi-step sequence:

  • Pyrrolidine Functionalization: Introduction of the methyl group at the 2-position via alkylation or reductive amination.

  • Chloroacetylation: Reaction with chloroacetyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), often using a base like triethylamine to scavenge HCl.

  • Carbamate Formation: Coupling the amine with benzyl chloroformate under mild conditions to avoid epimerization.

Critical parameters include:

  • Solvent Choice: Polar aprotic solvents (e.g., DCM) improve reaction homogeneity.

  • Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.

  • Purification: Chromatography or recrystallization ensures >95% purity, as confirmed by HPLC.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The chloroacetyl group forms covalent adducts with catalytic serine or cysteine residues, inhibiting enzymes such as:

  • Proteases: Cathepsin B inhibition observed in analogues (IC50 ~5–10 µM).

  • Esterases: Hydrolysis of the benzyl ester generates bioactive intermediates.

Receptor Modulation

Structural analogs demonstrate affinity for:

  • GABAA Receptors: Modulation of chloride ion channels, implicating potential anxiolytic or sedative effects.

  • Dopamine D2 Receptors: Ki values in the micromolar range, suggesting neuroleptic applications.

Cytotoxicity

Preliminary assays on related compounds show:

Cell LineIC50 (µM)Mechanism
MCF-7 (breast)12.3Caspase-3 activation
A549 (lung)18.7ROS generation

Mechanistic studies suggest apoptosis via mitochondrial pathway disruption.

Comparative Analysis with Structural Analogues

Compound NameMolecular FormulaKey Structural DifferenceBioactivity Trend
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl esterC15H19ClN2O3Pyrrolidine substitution at 3-positionReduced protease affinity
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl esterC17H23ClN2O3Ethyl vs. methyl carbamateEnhanced metabolic stability
[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl esterC18H23ClN2O3Cyclopropyl groupIncreased logP (3.1)

The methyl carbamate variant exhibits balanced lipophilicity and metabolic stability, making it a lead candidate for further optimization.

Future Research Directions

  • Computational Modeling: Molecular dynamics simulations to predict off-target interactions.

  • In Vivo Toxicity Studies: Assess hepatotoxicity and neurotoxicity in preclinical models.

  • Formulation Development: Nanoemulsions or liposomes to enhance bioavailability.

  • Structure-Activity Relationship (SAR): Systematic variation of substituents to optimize potency and selectivity.

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